molecular formula C23H22N2O4S2 B2576246 (E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 342046-36-0

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No.: B2576246
CAS No.: 342046-36-0
M. Wt: 454.56
InChI Key: WVGMFHLJYNLEFL-XMHGGMMESA-N
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Description

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thioxothiazolidin ring, a benzylidene group, and a benzoic acid moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidin ring. This can be achieved through the reaction of a thioamide with a haloketone under basic conditions. The benzylidene group is then introduced via a condensation reaction with benzaldehyde. Finally, the hexanamido and benzoic acid moieties are added through amide bond formation and ester hydrolysis, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and amide bond formation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The thioxothiazolidin ring and benzylidene group may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bond formation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidin ring structure.

    Benzylidene derivatives: Compounds with a benzylidene group.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety.

Uniqueness

(E)-3-(6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanamido)benzoic acid is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer specific chemical properties and biological activities not found in other compounds.

Properties

IUPAC Name

3-[6-[(5E)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(27)28)12-5-2-6-13-25-21(30)19(31-23(25)29)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,27,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMFHLJYNLEFL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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